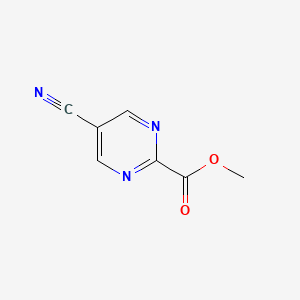
Methyl 5-cyanopyrimidine-2-carboxylate
Cat. No. B8790241
M. Wt: 163.13 g/mol
InChI Key: QWROEEMWVHGMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085576B2
Procedure details


To a mixture of methyl 5-bromopyrimidine-2-carboxylate (2.30 g, 10.6 mmol) and copper (I) cyanide (1.92 g, 21.4 mmol) in a 100 mL round bottom flask was added DMA (21 mL). The reaction mixture was degassed by bubbling nitrogen through the solution for 5 min. The reaction mixture was heated to 110° C. for 2 d and cooled to room temperature. The reaction mixture was diluted with EtOAc and water and filtered through a glass frit (medium). The filtrate was transferred to a separatory funnel. The aqueous phase was extracted with EtOAc (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, concentrated to give a yellow oil. Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane) gave methyl 5-cyanopyrimidine-2-carboxylate (0.83 g, 5.08 mmol, 48% yield) as a white solid. LC/MS (ESI+) m/z=164.0 (M+H). Calculated for C7H5N3O2 163.0.

Name
copper (I) cyanide
Quantity
1.92 g
Type
reactant
Reaction Step One


Yield
48%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.[Cu][C:13]#[N:14]>CC(N(C)C)=O>[C:13]([C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1)#[N:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=NC1)C(=O)OC
|
|
Name
|
copper (I) cyanide
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
Step Two
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen through the solution for 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with EtOAc and water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a glass frit (medium)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc (4×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with brine (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography on silica gel (80 g, 5% to 50% EtOAc in heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=NC(=NC1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.08 mmol | |
| AMOUNT: MASS | 0.83 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
